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Compound of Interest

Compound Name: Windaus Ketone

Cat. No.: B196341 Get Quote

Windaus Ketone: A Linchpin in the Synthesis of
Vitamin D
For Immediate Release

A cornerstone in the chemical synthesis of vitamin D and its analogs, Windaus Ketone,

formally known as Windaus and Grundmann's C19 ketone, serves as a critical intermediate for

researchers, scientists, and drug development professionals. This technical guide provides an

in-depth exploration of its synthesis, characterization, and conversion into vital vitamin D

precursors, presenting key data, experimental protocols, and logical workflows to facilitate its

use in research and development.

Chemical Identity and Significance
Windaus Ketone is a C19 bicyclic ketone that represents a key structural fragment of the

vitamin D molecule. Its strategic importance lies in its role as a versatile building block,

enabling the construction of the complex carbon skeleton of vitamin D and its derivatives. The

IUPAC name for Windaus Ketone is (4R)-4-((1R,3aS,7aR)-7a-methyl-4-oxo-octahydro-1H-

inden-1-yl)pentanal, and its chemical formula is C₁₉H₃₂O.

Table 1: Chemical and Physical Properties of Windaus Ketone
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Property Value

Molecular Formula C₁₉H₃₂O

Molecular Weight 276.46 g/mol

CAS Number 55812-80-1

Appearance Neat

Synthesis of Windaus Ketone
The synthesis of Windaus Ketone can be achieved through various routes, with a notable

method involving the oxidative degradation of cholesterol derivatives. A key strategy employs

the ozonolysis of cholesteryl acetate, followed by an intramolecular aldol condensation to yield

the desired ketone.

Experimental Protocol: Ozonolysis of Cholesteryl
Acetate
This protocol outlines a general procedure for the synthesis of a key intermediate on the

pathway to Windaus Ketone.

Materials:

Cholesteryl acetate

Dichloromethane (CH₂Cl₂)

Methanol (CH₃OH)

Ozone (O₃)

Zinc dust (Zn)

Acetic acid (CH₃COOH)

Sodium hydroxide (NaOH)
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Ether

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve cholesteryl acetate in a mixture of dichloromethane and methanol at -78°C.

Bubble ozone gas through the solution until a blue color persists, indicating the completion of

the ozonolysis reaction.

Purge the solution with nitrogen gas to remove excess ozone.

Add zinc dust and acetic acid to the reaction mixture and allow it to warm to room

temperature. Stir vigorously for several hours to reductively work up the ozonide.

Filter the reaction mixture to remove zinc dust and wash the solid with dichloromethane.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ether and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the

crude aldehyde intermediate.

For the subsequent intramolecular aldol condensation, dissolve the crude aldehyde in a

suitable solvent and treat with a base, such as sodium hydroxide, to induce cyclization.

Acidify the reaction mixture and extract the product with an organic solvent.

Purify the crude Windaus Ketone via column chromatography on silica gel.

Table 2: Representative Quantitative Data for Windaus Ketone Synthesis
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Parameter Value Reference

Yield
Varies depending on specific

conditions and scale
[1][2]

Purity >95% after chromatography [1][2]

Spectroscopic Characterization
The structural elucidation of Windaus Ketone is confirmed through various spectroscopic

techniques.

Infrared (IR) Spectroscopy
The IR spectrum of a ketone typically displays a strong absorption band corresponding to the

carbonyl (C=O) stretch. For a saturated ketone like Windaus Ketone, this peak is expected in

the range of 1715-1705 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the

protons alpha to the carbonyl group (deshielded to around 2.0-2.5 ppm), and other aliphatic

protons.

¹³C NMR: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which

appears significantly downfield in the range of 205-220 ppm. The remaining aliphatic carbons

will resonate in the upfield region.

Table 3: Predicted Spectroscopic Data for Windaus Ketone

Spectroscopy Key Features

IR (cm⁻¹) ~1710 (C=O stretch)

¹³C NMR (ppm)
~210 (C=O), multiple signals in the aliphatic

region (10-60 ppm)

¹H NMR (ppm)
Signals for CH₃ groups, deshielded protons α to

C=O (~2.0-2.5 ppm)
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Mass Spectrometry (MS)
The mass spectrum of Windaus Ketone will show a molecular ion peak (M⁺) corresponding to

its molecular weight. Characteristic fragmentation patterns for ketones include α-cleavage,

which involves the breaking of the bond adjacent to the carbonyl group.

Conversion to Vitamin D Precursors
Windaus Ketone is a valuable precursor for the synthesis of 7-dehydrocholesterol, the direct

biosynthetic precursor to vitamin D₃. A common method to extend the side chain and introduce

the necessary double bond is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons

reaction.

Experimental Protocol: Wittig-Horner Reaction
This protocol provides a general outline for the conversion of Windaus Ketone to a vitamin D

precursor.

Materials:

Windaus Ketone

A suitable phosphonium salt or phosphonate ester (e.g., a triphenylphosphonium salt of the

desired side chain)

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Ammonium chloride solution (NH₄Cl)

Organic solvent for extraction (e.g., ethyl acetate)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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Prepare the ylide by treating the phosphonium salt or phosphonate ester with a strong base

in an anhydrous solvent at a low temperature (e.g., 0°C or -78°C).

Add a solution of Windaus Ketone in the same anhydrous solvent to the ylide solution.

Allow the reaction to stir for several hours, monitoring its progress by thin-layer

chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting vitamin D precursor by column chromatography.

Signaling Pathways and Logical Relationships
The synthesis of vitamin D from cholesterol is a multi-step process. The laboratory synthesis

often mimics aspects of this pathway, with Windaus Ketone serving as a key synthetic

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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